molecular formula C11H10N2O3 B8185393 7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester

7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester

Cat. No.: B8185393
M. Wt: 218.21 g/mol
InChI Key: MBBMINNHVAJCLV-UHFFFAOYSA-N
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Description

7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester is a synthetic organic compound belonging to the naphthyridine family. This compound is known for its antibacterial properties and is structurally related to nalidixic acid, a well-known antibacterial agent .

Preparation Methods

The synthesis of 7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester involves several steps. One common method starts with the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization to form the naphthyridine core . The final product is obtained through esterification and methylation reactions under controlled conditions .

Industrial production methods typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often employ automated reactors and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester is similar to other naphthyridine derivatives, such as nalidixic acid and its analogs . it is unique in its specific substitution pattern, which imparts distinct antibacterial properties and a different spectrum of activity .

Similar Compounds

  • Nalidixic acid
  • Oxolinic acid
  • Pipemidic acid
  • Cinoxacin

These compounds share a common naphthyridine core but differ in their substituents, leading to variations in their biological activity and pharmacokinetic properties.

Properties

IUPAC Name

methyl 7-methyl-4-oxo-1H-1,8-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-6-3-4-7-9(14)5-8(11(15)16-2)13-10(7)12-6/h3-5H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBMINNHVAJCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C=C(N2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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